Cas no 13581-06-1 (Benzoic acid,2-[[2-chloro-5-(trifluoromethyl)phenyl]amino]-)
![Benzoic acid,2-[[2-chloro-5-(trifluoromethyl)phenyl]amino]- structure](https://nl.kuujia.com/scimg/cas/13581-06-1x500.png)
13581-06-1 structure
Productnaam:Benzoic acid,2-[[2-chloro-5-(trifluoromethyl)phenyl]amino]-
Benzoic acid,2-[[2-chloro-5-(trifluoromethyl)phenyl]amino]- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzoic acid,2-[[2-chloro-5-(trifluoromethyl)phenyl]amino]-
- Benzoic acid, 2-[[2-chloro-5-(trifluoromethyl)phenyl]amino]-
- 102583-95-9
- RUACPOOIZRJWPK-UHFFFAOYSA-N
- Benzoic acid, 2-((3-chloro-5-(trifluoromethyl)phenyl)amino)-
- Anthranilic acid, N-(5-chloro-alpha,alpha,alpha-trifluoro-m-tolyl)-
- DTXSID80145302
- NSC-343590
- N-(2-Chloro-5-(trifluoromethyl)phenyl)anthranilic acid
- 2-[[2-Chloro-5-(Trifluoromethyl)Phenyl]Amino]-Benzoic Acid
- AKOS012845975
- 2-[[2-Chloro-5-(Trifluoromethyl)Phenyl]Amino]Benzoic Acid
- 2-[2-chloro-5-(trifluoromethyl)anilino]benzoic acid
- NSC343590
- 13581-06-1
-
- Inchi: InChI=1S/C14H9ClF3NO2/c15-10-6-5-8(14(16,17)18)7-12(10)19-11-4-2-1-3-9(11)13(20)21/h1-7,19H,(H,20,21)
- InChI-sleutel: RUACPOOIZRJWPK-UHFFFAOYSA-N
- LACHT: OC(C1=CC=CC=C1NC1C(Cl)=CC=C(C(F)(F)F)C=1)=O
Berekende eigenschappen
- Exacte massa: 315.02747
- Monoisotopische massa: 315.027
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 3
- Complexiteit: 378
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.9
- Topologisch pooloppervlak: 49.3Ų
Experimentele eigenschappen
- Dichtheid: 1.478g/cm3
- Kookpunt: 376.9ºC at 760mmHg
- Vlampunt: 181.8ºC
- Brekindex: 1.593
- PSA: 49.33
- LogboekP: 4.87360
Benzoic acid,2-[[2-chloro-5-(trifluoromethyl)phenyl]amino]- Gerelateerde literatuur
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN benzeneoïden Benzeen en substitueerder afgeleiden Aminobenzosuren en afgeleiden
- Oplosmiddelen en organische chemicaliën organische verbindingEN benzeneoïden Benzeen en substitueerder afgeleiden benzoezuur en afgeleiden Aminobenzosuren en afgeleiden
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